![molecular formula C17H16N4O3S B2424641 N-(2-ethoxyphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide CAS No. 898612-55-0](/img/structure/B2424641.png)
N-(2-ethoxyphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
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Description
N-(2-ethoxyphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Computational and Pharmacological Evaluation
Compounds related to N-(2-ethoxyphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide, specifically those containing 1,3,4-oxadiazole and pyrazole novel derivatives, have been evaluated for their computational and pharmacological potential. These studies have included toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, highlighting the versatility of these compounds in medical research. For instance, specific derivatives showed moderate inhibitory effects in all assays, good affinity for COX-2 and 5-LOX, and significant antioxidant potential (Faheem, 2018).
Synthesis and Pharmacological Evaluation
Another aspect of research involves the synthesis and pharmacological evaluation of compounds, such as bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, as glutaminase inhibitors. These studies aim to identify more potent inhibitors with improved drug-like properties, which can attenuate the growth of human lymphoma B cells in vitro and in mouse xenograft models (Shukla et al., 2012).
Coordination Complexes and Antioxidant Activity
Research into coordination complexes constructed from pyrazole-acetamide derivatives demonstrates the effect of hydrogen bonding on self-assembly processes. These studies not only provide insights into the structural aspects but also evaluate the antioxidant activity of the complexes, showcasing the broad range of potential applications for related compounds in the field of chemistry and biochemistry (Chkirate et al., 2019).
Antimicrobial and Hemolytic Agents
The synthesis of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides has explored their potential as antimicrobial and hemolytic agents. These studies contribute to the understanding of the structure-activity relationship, providing a foundation for the development of new therapeutic agents (Rehman et al., 2016).
Anticancer Properties
The exploration of novel 2-chloro N-(aryl substituted) acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol for their anticancer properties represents another significant area of research. These studies have involved screening the compounds for cytotoxicity against various cancer cell lines, indicating the potential of related compounds in cancer therapy (Vinayak et al., 2014).
properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-2-23-14-6-4-3-5-13(14)19-15(22)11-25-17-21-20-16(24-17)12-7-9-18-10-8-12/h3-10H,2,11H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKWTQJUTQHFND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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